2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane
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Overview
Description
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a 4-methoxyphenylthio group
Preparation Methods
The synthesis of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the tetrahydrofuran ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives.
Scientific Research Applications
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can be compared with other similar compounds, such as:
2-Methyltetrahydrofuran: A solvent used in organometallic chemistry with higher stability and solubility compared to tetrahydrofuran.
4-Methoxy-2-methylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
The uniqueness of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in its analogs.
Biological Activity
2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane is an organic compound with the molecular formula C11H14O2S. Its unique structural characteristics, including a methoxyphenyl group and an oxolane ring, suggest potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Structural Characteristics
The compound features:
- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Sulfanyl Group : May enhance reactivity and interaction with cellular components.
- Oxolane Ring : Provides a unique three-dimensional conformation that may influence biological activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It may serve as a lead compound for developing drugs targeting microbial infections. The compound's structure allows it to interact with bacterial membranes or enzymes critical for microbial survival.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 22 | |
Escherichia coli | 20 | |
Pseudomonas aeruginosa | 21 |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have tested its effects on various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer).
- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells. For instance, it has been observed to increase the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase, indicating a potential mechanism for inhibiting cell proliferation.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 18.5 | |
LoVo | 15.3 |
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various derivatives of oxolane compounds, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Study 2: Anticancer Effects
In another investigation, the compound was tested against multiple cancer cell lines using MTT assays. The results indicated that it effectively inhibited cell viability, with notable effects on MCF-7 and A549 cells. The study concluded that further exploration into its mechanism could yield valuable insights for drug development.
Properties
CAS No. |
111017-45-9 |
---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfanylmethyl]oxolane |
InChI |
InChI=1S/C12H16O2S/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
BLJRZRBLGWJIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCCO2 |
Origin of Product |
United States |
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